molecular formula C25H25N3O4S2 B2618672 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477500-92-8

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2618672
CAS No.: 477500-92-8
M. Wt: 495.61
InChI Key: ZXISAOTWZUXPLP-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 865162-39-6, molecular formula: C₂₄H₂₉N₃O₅S₂, molecular weight: 503.63 g/mol) features a benzamide core substituted with a 2,6-dimethylmorpholine sulfonyl group at the 4-position and a 1-methylbenzo[e][1,3]benzothiazol-2-ylidene moiety at the N-position . Its synthesis likely involves coupling reactions between sulfonylbenzoyl derivatives and benzothiazole precursors, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-16-14-28(15-17(2)32-16)34(30,31)20-11-8-19(9-12-20)24(29)26-25-27(3)23-21-7-5-4-6-18(21)10-13-22(23)33-25/h4-13,16-17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXISAOTWZUXPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on the biological activity of this compound, providing insights into its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C25H25N3O4S2C_{25}H_{25}N_{3}O_{4}S_{2} with a molecular weight of 495.61 g/mol. It features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological properties.

Research indicates that benzothiazole derivatives, including this compound, may exert their biological effects through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been reported to affect signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action—targeting both cancer cells and inflammatory pathways—positions it as a potential candidate for combination therapies in cancer treatment .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

Assay Type Methodology Findings
Cell Viability MTT Assay on A431 and A549 cell linesSignificant reduction in cell viability at concentrations of 1, 2, and 4 μM .
Apoptosis Detection Flow CytometryInduced apoptosis in treated cells compared to control groups .
Cytokine Measurement ELISA for IL-6 and TNF-α levelsDecreased levels of IL-6 and TNF-α in treated macrophages .
Cell Migration Scratch Wound Healing AssayInhibition of migration in A431 and A549 cell lines post-treatment .
Western Blot Analysis Protein expression analysis for AKT and ERK signaling pathwaysInhibition of both pathways confirmed in treated cells .

Case Studies

A study focusing on benzothiazole derivatives revealed that compound B7 (closely related to the target compound) exhibited potent anti-cancer properties across several human cancer cell lines. The study highlighted its ability to significantly inhibit cell proliferation while promoting apoptosis through the modulation of key signaling pathways. This suggests that similar compounds may share these beneficial properties .

Scientific Research Applications

Research has indicated that sulfonamide derivatives can exhibit significant biological activities due to their ability to interact with various biological targets. The specific compound has been explored for its effects on:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. Studies have demonstrated that derivatives with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation.
  • Anticancer Activity : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Sulfonamides have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that such compounds can target specific enzymes or receptors involved in cancer cell metabolism.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds, providing insights into the potential efficacy of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide :

  • Antimicrobial Studies :
    • A study evaluated various sulfonamide derivatives against microbial strains, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties. For instance, compounds with similar structures showed MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, indicating potent antimicrobial activity .
  • Anticancer Evaluations :
    • In vitro studies assessed the anticancer effects of related benzamide derivatives on human colorectal carcinoma cell lines (HCT116). Compounds demonstrated IC50 values ranging from 4.53 µM to 9.99 µM, showcasing significant anticancer potential compared to standard treatments like 5-Fluorouracil .

Comparative Data Table

The following table summarizes key findings from studies involving similar compounds:

CompoundBiological ActivityMIC/IC50 ValuesReference
N1AntibacterialMIC = 1.27 µM
N18AnticancerIC50 = 4.53 µM
N9AnticancerIC50 = 5.85 µM
N22AntibacterialMIC = 1.30 µM

Mechanistic Insights

The mechanisms through which the compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : By mimicking substrates or cofactors, sulfonamides can inhibit key enzymes in metabolic pathways.
  • Induction of Apoptosis : Certain structural features may facilitate interactions with apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features
Target Compound (CAS: 865162-39-6) C₂₄H₂₉N₃O₅S₂ 503.63 4-(2,6-dimethylmorpholin-4-yl)sulfonyl; N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene) Electron-withdrawing sulfonyl group; rigid benzothiazole scaffold with methyl substitution.
BA92472 (CAS: 1007177-71-0) C₂₄H₂₉N₃O₅S₂ 503.63 4-(2,6-dimethylmorpholin-4-yl)sulfonyl; N-(6-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene) Methoxy and propyl groups on benzothiazole; dihydro structure may enhance conformational flexibility.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] C₂₁H₁₅F₂N₃O₂S₂ (X=H) ~451.48 (varies with X) Triazole-thione core; 4-X-phenylsulfonyl; 2,4-difluorophenyl Thione tautomer stabilizes via S-H interactions; fluorinated aryl groups enhance metabolic stability.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives C₁₈H₁₄N₂O₃S ~338.38 Thiazolidinone dione moiety; N-phenyl substitution Electrophilic α,β-unsaturated carbonyl system; potential for Michael addition reactivity.

Key Structural Differences and Implications

Benzothiazole vs. In contrast, triazole-thiones (e.g., compounds [7–9] from ) feature a five-membered heterocycle with thione tautomerism, which may influence redox properties and metal chelation .

Substituent Variations in Benzothiazole Derivatives: BA92472 introduces a 6-methoxy and 3-propyl group on the benzothiazole ring, which may enhance lipophilicity and membrane permeability compared to the 1-methyl substitution in the target compound .

Comparison with Thiazolidinone Derivatives: The thiazolidinone dione moiety in introduces a conjugated enone system, which is absent in the target compound. This system is prone to nucleophilic attack, suggesting divergent reactivity profiles .

Spectral and Analytical Data

  • IR Spectroscopy :
    • The target compound’s morpholine sulfonyl group would exhibit νS=O stretches near 1150–1300 cm⁻¹, similar to phenylsulfonyl derivatives in .
    • Absence of νC=O in triazole-thiones (e.g., [7–9]) contrasts with the target’s benzamide νC=O (~1680 cm⁻¹), confirming structural differences .
  • NMR :
    • The 1-methyl group on the benzothiazole in the target compound would resonate as a singlet near δ 2.5–3.0 ppm in ¹H-NMR, distinct from the propyl group (δ ~0.9–1.6 ppm) in BA92472 .

Q & A

Q. What are the recommended synthetic pathways for preparing 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide, and how can reaction yields be optimized?

The synthesis involves coupling sulfonyl morpholine derivatives with benzothiazole-based scaffolds. A two-step approach is typical:

Sulfonation : React 2,6-dimethylmorpholine with a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .

Amidation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to conjugate the sulfonyl-morpholine intermediate with the benzothiazole amine .
Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield by controlling reaction parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the morpholine and benzothiazole moieties .
  • IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1660 cm⁻¹) groups. Discrepancies in tautomeric forms (e.g., thione vs. thiol) require comparative analysis with reference spectra .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; discrepancies due to adducts are addressed via ionization mode optimization (ESI vs. MALDI) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

  • In vitro screens : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) targeting pathways relevant to the benzothiazole scaffold (e.g., anticancer or antimicrobial activity) .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to isolate compound-specific effects.

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data during structural refinement?

  • Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered morpholine rings. For ambiguous electron density, employ twin refinement (TWIN/BASF commands) .
  • Validation : Cross-check with Hirshfeld surface analysis to resolve packing inconsistencies and verify hydrogen-bonding networks .

Q. How can computational methods enhance understanding of the compound’s conformational stability and binding interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular interactions (e.g., sulfonyl-oxygen hydrogen bonding) .
  • Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases), guided by crystallographic data from related sulfonamide-morpholine complexes .

Q. What experimental approaches resolve tautomerism in the benzothiazole moiety during spectroscopic analysis?

  • Variable-temperature NMR : Monitor proton exchange dynamics (e.g., NH signals) to identify tautomeric equilibria .
  • X-ray diffraction : Compare experimental bond lengths (C-S vs. C=N) with DFT-predicted values to assign dominant tautomers .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Co-solvent systems : Test aqueous-organic mixtures (e.g., PEG-400/water) using phase solubility diagrams .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., sulfonyl hydrolysis) .

Methodological Notes

  • Data Interpretation : Cross-validate spectral and crystallographic data with computational models to resolve structural ambiguities .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, purity of reagents) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.